molecular formula C10H9N5OS B13902458 N-(4H-1,2,4-triazol-4-ylcarbamothioyl)benzamide

N-(4H-1,2,4-triazol-4-ylcarbamothioyl)benzamide

Cat. No.: B13902458
M. Wt: 247.28 g/mol
InChI Key: BCDHWDQFWCTCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic compound that contains both a triazole ring and a thiourea group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea can be synthesized through a multi-step process involving the reaction of benzoyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The thiourea group can interact with metal ions and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

    1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide: Contains a thiosemicarbazide group instead of a thiourea group.

    1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)hydrazine: Contains a hydrazine group instead of a thiourea group.

Uniqueness: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the triazole ring and the thiourea group, which impart distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

N-(1,2,4-triazol-4-ylcarbamothioyl)benzamide

InChI

InChI=1S/C10H9N5OS/c16-9(8-4-2-1-3-5-8)13-10(17)14-15-6-11-12-7-15/h1-7H,(H2,13,14,16,17)

InChI Key

BCDHWDQFWCTCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NN2C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.